N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine
Description
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[(3-ethoxy-2-prop-2-ynoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H23NO2/c1-6-11-19-15-13(12-17-16(3,4)5)9-8-10-14(15)18-7-2/h1,8-10,17H,7,11-12H2,2-5H3 |
InChI Key |
GCRDOVQGBOPPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC#C)CNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation with Propargyl Bromide or Equivalent
A common approach to introduce the prop-2-yn-1-yloxy group involves nucleophilic substitution of a phenolic hydroxyl group on the benzyl ring with propargyl bromide or propargyl tosylate under basic conditions.
- Reaction conditions: Use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25 °C.
- Yield: Typically high, around 80–90%, depending on substrate purity and reaction time.
Ethoxylation at the 3-Position
The ethoxy group at the 3-position can be introduced via:
- Electrophilic aromatic substitution using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a strong base.
- Alternatively, starting from a 3-ethoxy-substituted benzaldehyde or benzyl halide precursor can simplify the synthesis.
Coupling with 2-Methylpropan-2-amine
The final step involves the formation of the amine linkage between the benzyl intermediate and 2-methylpropan-2-amine.
- Method: Reductive amination of the benzyl aldehyde intermediate with 2-methylpropan-2-amine.
- Catalysts: Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly used reducing agents.
- Solvent: Dichloromethane (DCM) or methanol.
- Conditions: Room temperature to mild heating (25–50 °C) for several hours.
- Yield: Moderate to high, typically 70–90%.
Representative Experimental Procedure and Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Propargyloxy substitution | Phenol derivative + propargyl bromide, NaH, DMF, 0 °C to RT, 12 h | 85–91 | Inert atmosphere recommended to avoid side reactions |
| 2. Ethoxy group introduction | Ethyl bromide, K2CO3, acetone, reflux, 6 h | 75–85 | Alternative: use 3-ethoxybenzyl halide as starting material |
| 3. Reductive amination | Benzyl aldehyde intermediate + 2-methylpropan-2-amine, NaBH(OAc)3, DCM, RT, 18 h | 80–90 | Purification by silica gel chromatography |
Detailed Research Findings and Analysis
Catalyst Systems: Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) are often employed for installing alkynyl groups on aromatic rings. For example, bis(triphenylphosphine)palladium(II) chloride with copper(I) iodide in DMF under inert atmosphere at 20–65 °C has been reported to give high yields (81–91%) of propargylated intermediates.
Reaction Monitoring: LC/MS and NMR spectroscopy are used to monitor reaction progress and confirm product formation. For instance, LC/MS retention times and mass-to-charge ratios (M+H) confirm the presence of the desired propargylated benzyl intermediates.
Purification: Silica gel chromatography with gradients of ethyl acetate in hexanes is effective for isolating pure intermediates and final products.
Alternative Methods: Some protocols use sealed tube reactions or pressure vessels to enhance reaction rates and yields, especially for palladium-catalyzed couplings.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Solvent | DMF, DCM, acetone | DMF preferred for palladium-catalyzed steps |
| Base | NaH, K2CO3, triethylamine | NaH for alkylation; triethylamine for coupling |
| Catalyst | Pd(PPh3)2Cl2, CuI | For Sonogashira-type coupling |
| Temperature | 0–65 °C | Lower temps for alkylation; higher for coupling |
| Reaction Time | 12–48 h | Longer times for complete conversion |
| Atmosphere | Nitrogen or argon | To prevent oxidation and side reactions |
| Purification | Silica gel chromatography | Gradient elution with EtOAc/hexanes |
Chemical Reactions Analysis
N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or prop-2-yn-1-yloxy groups are replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a modulator of specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Reactivity Comparisons
Alkyne Reactivity :
- The propargyloxy group in the target compound enables "click" cycloaddition reactions, similar to PBR28-alkyne . This contrasts with N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine , which lacks an ether-linked alkyne, limiting its utility in bioorthogonal chemistry.
Steric Effects :
- The tert-butylamine group enhances metabolic stability compared to smaller amines (e.g., methyl or benzyl groups in and ). However, its bulk may reduce binding affinity in certain receptor interactions .
Crystallographic and Analytical Data
Biological Activity
N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an ethoxy group and a prop-2-yn-1-yloxy moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on synthesized derivatives showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features displayed growth inhibition percentages exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at concentrations of 32 µg/mL .
| Bacterial Strain | Growth Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | >73 | 32 |
| Escherichia coli | >95 | 32 |
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. The derivatives were tested against Candida albicans, with some showing growth inhibition rates of up to 97.51% at the same concentration of 32 µg/mL. This indicates a promising profile for treating fungal infections .
Anticancer Activity
The anticancer potential of N-(3-Ethoxy-2-(prop-2-yneoxy)benzyl)-2-methylpropan-2-amine has also been investigated. A comprehensive evaluation against a panel of NCI 60 cancer cell lines revealed that several related compounds exhibited significant cytostatic activity. Notably, eleven compounds demonstrated considerable growth inhibition at concentrations as low as 10 µM, suggesting their potential as anticancer agents .
Case Studies
- Synthesis and Evaluation : A recent study synthesized several derivatives of benzylamines, including those with ethoxy and propynyl groups. These derivatives were subjected to biological evaluations, revealing broad-spectrum antibacterial and antifungal activities alongside favorable safety profiles in cytotoxicity tests .
- Mechanism of Action : Investigations into the mechanism of action indicated that the presence of specific functional groups in the compound may enhance its interaction with bacterial membranes and inhibit key metabolic pathways in fungi and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
